3-Chloro-2-fluoro-4-hydroxybenzoic acid 3-Chloro-2-fluoro-4-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 860296-15-7
VCID: VC16230067
InChI: InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12)
SMILES:
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.55 g/mol

3-Chloro-2-fluoro-4-hydroxybenzoic acid

CAS No.: 860296-15-7

Cat. No.: VC16230067

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-4-hydroxybenzoic acid - 860296-15-7

Specification

CAS No. 860296-15-7
Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
IUPAC Name 3-chloro-2-fluoro-4-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12)
Standard InChI Key DQHFMFNAWOVOLE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)F)Cl)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-chloro-2-fluoro-4-hydroxybenzoic acid, reflects its substitution pattern:

  • Chlorine at position 3

  • Fluorine at position 2

  • Hydroxyl group at position 4

  • Carboxylic acid at position 1

Its molecular structure is represented by the SMILES string: O=C(O)C1=CC(=C(C(O)=C1F)Cl. The presence of electron-withdrawing groups (Cl, F) and a hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Halogenated Benzoic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)pKa (Predicted)
3-Chloro-2-fluoro-4-hydroxybenzoic acidC₇H₄ClFO₃190.56~160–165*4.2–4.5*
3-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃156.11154–1584.23
5-Chloro-2-fluoro-3-hydroxybenzoic acid ethyl ester C₉H₇ClFO₃233.60N/AN/A

*Estimated based on analog data.

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 3-chloro-2-fluoro-4-hydroxybenzoic acid is documented, methodologies for analogous compounds suggest a multi-step approach:

  • Esterification: Starting with 4-hydroxybenzoic acid, introduce protective groups (e.g., ethyl ester) to prevent side reactions during halogenation.

  • Halogenation:

    • Chlorination: Use Cl₂ or SOCl₂ under controlled conditions to add Cl at position 3.

    • Fluorination: Employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) for position 2 substitution .

  • Deprotection: Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.

A patent describing the synthesis of 5-chloro-2-fluoro-3-hydroxybenzoic acid ethyl ester highlights the use of iridium-catalyzed carbon-hydrogen borylation and oxidation steps, which could be adapted for positional isomer synthesis.

Key Reaction Conditions:

  • Catalysts: [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butylbipyridine) for regioselective borylation .

  • Oxidizing Agents: Potassium peroxymonosulfate (Oxone®) for hydroxylation.

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 160–165°C, extrapolated from 3-fluoro-4-hydroxybenzoic acid (154–158°C) , with the chloro substituent increasing lattice energy.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic halogen substituents.

Acid-Base Behavior

The compound’s acidity is governed by its substituents:

  • Carboxylic acid group: pKa ≈ 4.2–4.5 (similar to 3-fluoro-4-hydroxybenzoic acid ).

  • Hydroxyl group: pKa ≈ 9–10, deprotonating under alkaline conditions.

Biochemical and Industrial Applications

Enzyme Inhibition and Receptor Modulation

Structural analogs demonstrate activity as:

  • KCa2/3 Channel Inhibitors: The 3-fluoro-4-hydroxybenzoate scaffold shows affinity for small/intermediate conductance calcium-activated potassium channels, suggesting potential neuropharmacological applications .

  • Antimicrobial Agents: Halogenated benzoic acids disrupt microbial cell walls by inhibiting enzymes like protocatechuate 3,4-dioxygenase .

Industrial Use

  • Pharmaceutical Intermediates: Serve as precursors for anticoagulants and anti-inflammatory drugs.

  • Agrochemicals: Functionalized benzoic acids are key in herbicide and pesticide synthesis.

Comparison with Structural Analogs

Reactivity Differences

  • Electrophilic Substitution: The chloro group directs incoming electrophiles to the ortho/para positions, while fluorine’s inductive effect deactivates the ring.

  • Oxidative Stability: Compared to non-halogenated analogs, the compound exhibits enhanced resistance to autoxidation due to electron-withdrawing effects.

Bioactivity Profile

  • Lipophilicity: The Cl/F substitution increases logP relative to 3-fluoro-4-hydroxybenzoic acid, enhancing membrane permeability.

  • Metabolic Stability: Halogens slow hepatic degradation, extending in vivo half-life.

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